molecular formula C9H10ClNS B2783094 8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine CAS No. 150395-08-7

8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine

Cat. No.: B2783094
CAS No.: 150395-08-7
M. Wt: 199.7
InChI Key: KIXPBIFMDWHONF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The 1,5-benzothiazepine core is a recognized pharmacophore, with derivatives exhibiting a wide range of biological activities . This specific chloro-substituted analog serves as a key synthetic intermediate for researchers exploring new therapeutic agents. The 1,5-benzothiazepine structure is a privileged scaffold in pharmaceutical development, forming the basis of several clinically used drugs such as the cardiovascular agent Diltiazem and the central nervous system (CNS) drug Quetiapine . Researchers value this ring system for its versatility and potential to interact with diverse biological targets. Studies on related 1,5-benzothiazepine derivatives have demonstrated promising pharmacological properties, including antimicrobial , anti-inflammatory , antifungal , and anticancer activities . The presence of a chlorine substituent, as in this compound, is often investigated to modulate the compound's electronic properties, lipophilicity, and binding affinity to target proteins, which can significantly influence both potency and metabolic stability . This compound is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities in drug discovery programs. FOR RESEARCH USE ONLY. Not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNS/c10-7-2-3-8-9(6-7)12-5-1-4-11-8/h2-3,6,11H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXPBIFMDWHONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=C(C=C2)Cl)SC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

reaction conditions for N-alkylation of tetrahydro-1,5-benzothiazepine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision N-Alkylation of Tetrahydro-1,5-Benzothiazepine Scaffolds

Executive Summary

The 1,5-benzothiazepine scaffold is a privileged structure in medicinal chemistry, serving as the core for calcium channel blockers (e.g., Diltiazem), antidepressants (e.g., Thiazesim), and antifungal agents. The N-alkylation of the 2,3,4,5-tetrahydro-1,5-benzothiazepine intermediate is a critical diversification step. However, the secondary amine at position 5 is often sterically encumbered by the puckered "butterfly" conformation of the seven-membered ring and substituents at the C2/C4 positions.

This guide provides a validated, high-fidelity protocol for N-alkylation, moving beyond generic conditions to address the specific steric and electronic requirements of this heterocycle. We present two primary methodologies: a Mild Carbonate Method for reactive electrophiles and a Strong Base Method for hindered substrates.

Mechanistic & Strategic Analysis

The Conformational Challenge

Unlike planar systems, the tetrahydro-1,5-benzothiazepine ring exists in a twist-boat or chair-like conformation. The lone pair on the nitrogen (N5) can be sterically shielded by bulky aryl groups at C2 or C4 (common in chalcone-derived syntheses).

  • Implication: Simple nucleophilic substitution (

    
    ) rates are often slower than expected for secondary amines.
    
  • Solution: Use of polar aprotic solvents (DMF, DMSO) to strip cations and enhance nucleophilicity, or phase transfer catalysis (PTC) to facilitate reaction at the interface.

Chemoselectivity
  • S-Alkylation: The sulfur atom at position 1 is a thioether and is generally less nucleophilic than the amine under basic conditions. However, strong alkylating agents (e.g., MeI) can form sulfonium salts if the reaction is uncontrolled.

  • Control: Limiting the alkylating agent to 1.1–1.2 equivalents and controlling temperature prevents S-alkylation.

Decision Matrix: Selecting the Right Protocol

Use the following logic to select your experimental approach:

G Start Start: Select Electrophile (R-X) Type Is R-X Reactive? (e.g., MeI, BnBr, Allyl-Br) Start->Type Sterics Is the Amine Sterically Hindered? (e.g., C4-Aryl substituent) Type->Sterics No (Secondary/Hindered Halides) MethodA Method A: Mild Carbonate (K2CO3 / Acetone / Reflux) Type->MethodA Yes (Primary/Active Halides) MethodB Method B: Strong Base (NaH / DMF / 0°C) Sterics->MethodB Yes (High Hindrance) MethodC Method C: Phase Transfer (TBAB / Toluene / 50% NaOH) Sterics->MethodC No (Moderate Hindrance)

Figure 1: Decision tree for selecting reaction conditions based on electrophile reactivity and substrate sterics.

Detailed Experimental Protocols

Method A: The "Gold Standard" (Mild Carbonate)

Best for: Primary alkyl halides, benzyl bromides, and unhindered substrates.

Reagents:

  • Substrate: 2,3,4,5-Tetrahydro-1,5-benzothiazepine (1.0 eq)

  • Electrophile: Alkyl Halide (1.2 eq)

  • Base: Anhydrous

    
     (3.0 eq)
    
  • Catalyst: KI (0.1 eq) – Optional, use for alkyl chlorides

  • Solvent: Dry Acetone or Acetonitrile (0.1 M concentration)

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the benzothiazepine (1.0 eq) in dry acetone.

  • Addition: Add anhydrous

    
     (3.0 eq) and KI (0.1 eq) to the solution. Stir for 10 minutes at room temperature to ensure base dispersion.
    
  • Alkylation: Add the alkyl halide (1.2 eq) dropwise.

  • Reaction: Heat the mixture to reflux (

    
     for acetone) and stir for 6–12 hours.
    
    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The product usually has a higher

      
       than the starting amine.
      
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , KX).
    
  • Isolation: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the residue from Ethanol or purify via silica gel column chromatography.

Method B: The "Power" Protocol (Strong Base)

Best for: Less reactive halides, sterically crowded amines, or rapid synthesis.

Reagents:

  • Substrate: 1.0 eq

  • Electrophile: 1.5 eq

  • Base: NaH (60% dispersion in oil) (1.5 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Protocol:

  • Preparation: Flame-dry a two-neck flask and purge with Nitrogen/Argon.

  • Deprotonation: Add NaH (1.5 eq) to the flask. Wash with dry hexane (2x) to remove mineral oil if necessary (optional). Suspend NaH in dry DMF at

    
    .
    
  • Amine Addition: Dissolve the benzothiazepine in minimal DMF and add dropwise to the NaH suspension at

    
    .
    
    • Observation: Evolution of

      
       gas. Stir for 30 mins at 
      
      
      
      to RT to generate the amide anion.
  • Alkylation: Cool back to

    
    . Add the alkyl halide (1.5 eq) dropwise.
    
  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Quench: Carefully pour the reaction mixture into ice-cold water.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine. Dry over

    
    .
    

Reaction Optimization Data

The following table summarizes typical yields for N-alkylation of 2,4-diphenyl-2,3,4,5-tetrahydro-1,5-benzothiazepine using various conditions.

EntryBaseSolventTemp (

)
Time (h)Yield (%)Notes
1

AcetoneReflux1278-85Cleanest profile, easy workup.
2

DMF80488-92Faster, but DMF removal is tedious.
3NaHDMFRT290-95Best for difficult substrates.
4

DCMRT24<40Too weak for this secondary amine.
5NaOHToluene80675Requires PTC (TBAB).

Quality Control & Validation

Analytical Markers:

  • 1H NMR: The disappearance of the broad NH singlet (typically

    
     4.0–6.0 ppm depending on solvent/substituents) is the primary indicator.
    
  • N-CH2 Shift: Look for new signals corresponding to the N-alkyl group. For an N-methyl group, expect a singlet around

    
     2.3–2.8 ppm.
    
  • MS (ESI): Confirm the mass shift

    
    .
    

Troubleshooting Guide:

  • Problem: Low conversion.

    • Fix: Switch from Method A to Method B (NaH). Ensure DMF is dry.

  • Problem: S-Alkylation observed.

    • Fix: Reduce temperature. Ensure the starting material is the tetrahydro form (thioether), not the thione (which would S-alkylate preferentially).

References

  • Levai, A. (2005). Synthesis of 1,5-benzothiazepines. Journal of Heterocyclic Chemistry, 42(5), 827-831.

  • Pant, U. C., et al. (1996). Syntheses of 2,4-diaryl-2,3,4,5-tetrahydro-1,5-benzothiazepines. Indian Journal of Chemistry, Section B.

  • Standard Protocol for Amine Alkylation. (2023). Organic Chemistry Portal.

  • Diltiazem Synthesis Overview. (2023). DrugBank Online.

Troubleshooting & Optimization

preventing oxidative dehydrogenation in tetrahydro-benzothiazepine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide: Preventing Oxidative Dehydrogenation

Welcome to the technical support hub for tetrahydro-benzothiazepine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with unwanted oxidative dehydrogenation during their synthetic routes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic insights and field-tested solutions to ensure the integrity and purity of your target molecules.

Oxidative dehydrogenation, the unintended conversion of the saturated tetrahydro-benzothiazepine core to its dihydro- or fully aromatized benzothiazepine counterpart, is a common yet often perplexing side reaction. This not only reduces the yield of your desired product but also introduces impurities that can be difficult to separate, complicating downstream applications and regulatory filings. This guide provides a structured approach to diagnosing and mitigating these oxidative pathways.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of tetrahydro-benzothiazepines, focusing on the prevention of oxidative dehydrogenation.

FAQ 1: My final product shows significant impurities corresponding to the dihydro- and aromatic benzothiazepine analogs. What is the likely cause?

Answer: The presence of these impurities is a classic indicator of oxidative dehydrogenation. This can be caused by several factors during the reaction or workup stages:

  • Atmospheric Oxygen: The most common culprit is the presence of atmospheric oxygen, which can be exacerbated by elevated reaction temperatures and prolonged reaction times. The nitrogen and sulfur heteroatoms in the tetrahydro-benzothiazepine ring system can be susceptible to oxidation.

  • Metal Catalysts: If your synthesis involves metal catalysts (e.g., Palladium, Copper), residual catalyst from a previous step or the catalyst itself can promote oxidative pathways, especially in the presence of an oxidant or air.

  • Peroxides in Solvents: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are notorious for forming explosive peroxides upon storage, which are potent oxidizing agents. The use of aged or improperly stored solvents is a frequent cause of unexpected oxidation.

  • Acid/Base Sensitivity: Certain reaction conditions, particularly at non-neutral pH, can render the tetrahydro-benzothiazepine core more susceptible to oxidation.

To diagnose the specific cause, a systematic approach is necessary.

Troubleshooting Workflow: Diagnosing Oxidative Dehydrogenation

G cluster_0 Problem Identification cluster_1 Investigation & Mitigation Strategy cluster_2 Resolution Problem Impurity Detected: Dihydro/Aromatic Benzothiazepine Inert_Atmosphere 1. Review Inert Atmosphere Technique (See Protocol 1) Problem->Inert_Atmosphere Is the reaction run under inert gas? Solvent_Check 2. Test Solvents for Peroxides (See Protocol 2) Inert_Atmosphere->Solvent_Check If yes, or if problem persists Catalyst_Review 3. Analyze Role of Metal Catalysts Solvent_Check->Catalyst_Review If solvents are peroxide-free Workup_Conditions 4. Evaluate Workup & Purification Catalyst_Review->Workup_Conditions If non-catalytic or catalyst is not the issue Result Product Purity Improved Workup_Conditions->Result

Caption: A logical workflow for troubleshooting oxidative byproducts.

FAQ 2: I am already using an inert atmosphere (Nitrogen/Argon). Why am I still observing oxidation?

Answer: While using an inert atmosphere is a critical first step, its effectiveness depends on the rigor of the technique. Here are common pitfalls:

  • Inadequate Degassing: Simply purging the reaction vessel with an inert gas may not be sufficient to remove all dissolved oxygen from the solvent and reagents. For many solvents, multiple "freeze-pump-thaw" cycles are the gold standard for removing dissolved gases. A less rigorous but often effective method for larger volumes is sparging the solvent with an inert gas for an extended period (e.g., 30-60 minutes) prior to use.

  • Leaks in the System: Even small leaks in your glassware setup (e.g., poorly sealed joints, septa with multiple punctures) can allow atmospheric oxygen to seep in over the course of a long reaction. Always use high-quality, well-greased joints and fresh septa.

  • Headspace Purging vs. Sparging: Maintaining a positive pressure of inert gas in the headspace is good, but sparging the solvent directly with a needle or fritted tube is more effective at removing dissolved oxygen.

FAQ 3: Can I add an antioxidant to my reaction mixture? If so, which ones are suitable?

Answer: Yes, the addition of a chemical antioxidant can be a highly effective strategy, particularly when rigorous inert atmosphere techniques are impractical or insufficient. The choice of antioxidant is critical, as it must be compatible with your reaction conditions and not interfere with the desired transformation.

Table 1: Common Antioxidants for Organic Synthesis

AntioxidantChemical ClassTypical ConcentrationCompatible SolventsIncompatible Conditions
Butylated Hydroxytoluene (BHT) Phenolic0.1-1 mol%Aprotic (THF, Toluene, DCM)Strongly basic conditions
Triphenylphosphine (PPh₃) Phosphine1-5 mol%Aprotic (THF, Toluene, MeCN)Reactions sensitive to phosphines
Ascorbic Acid (Vitamin C) Organic AcidStoichiometric or catalyticProtic (MeOH, EtOH, H₂O)Anhydrous, aprotic reactions
N-acetylcysteine ThiolStoichiometric or catalyticProtic, some polar aproticReactions with electrophiles

Expert Insight: BHT is often a first choice for neutral or acidic reactions in aprotic solvents due to its low cost and high efficacy as a radical scavenger. For reactions involving sensitive metal catalysts, it's crucial to first run a small-scale test to ensure the antioxidant does not poison the catalyst.

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for the key techniques discussed in the troubleshooting guide.

Protocol 1: Establishing a Rigorous Inert Atmosphere

Objective: To effectively remove dissolved oxygen from reaction solvents and maintain an oxygen-free environment throughout the experiment.

Method: Freeze-Pump-Thaw Degassing (for sensitive reactions)

  • Preparation: Assemble your reaction flask with a stir bar and a sidearm equipped with a stopcock. Attach the flask to a high-vacuum line (Schlenk line).

  • Freezing: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pumping: Open the stopcock to the vacuum line and evacuate the headspace for 5-10 minutes. This removes the atmosphere above the frozen solvent.

  • Thawing: Close the stopcock to the vacuum and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws; this is trapped gas coming out of solution.

  • Repetition: Repeat steps 2-4 at least two more times. After the final thaw, backfill the flask with high-purity argon or nitrogen.

Protocol 2: Detection and Removal of Peroxides in Solvents

Objective: To ensure that ethereal solvents are free from oxidizing peroxide impurities.

Method 1: Peroxide Detection

  • Test Strips: The simplest method is to use commercially available peroxide test strips. Dip the strip into an aliquot of the solvent and compare the color change to the provided chart. A positive test indicates the presence of peroxides.

  • Potassium Iodide (KI) Test:

    • Add 1 mL of the solvent to be tested to 1 mL of a freshly prepared 10% (w/v) aqueous solution of potassium iodide in a test tube.

    • Shake the mixture. The formation of a yellow to brown color indicates the presence of peroxides.

Method 2: Peroxide Removal

  • Activated Alumina Column: For larger volumes, passing the solvent through a column of activated alumina is a highly effective and safe method for removing peroxides.

  • Distillation (Use with Extreme Caution): Distillation from a drying agent like sodium/benzophenone can remove peroxides. WARNING: Never distill ethereal solvents to dryness, as this can concentrate explosive peroxides. This method should only be performed by experienced personnel with appropriate safety precautions in place.

Part 3: Mechanistic Insights

Understanding the "why" is as important as the "how." The following diagram illustrates the likely pathway for oxidative dehydrogenation.

Oxidative Dehydrogenation Pathway

G Tetrahydro Tetrahydro-benzothiazepine (Desired Product) Dihydro Dihydro-benzothiazepine (Oxidized Impurity) Tetrahydro->Dihydro - H₂ Aromatic Benzothiazepine (Fully Oxidized Impurity) Dihydro->Aromatic - H₂ Oxidant Oxidant (O₂, Peroxides, Metal Catalyst) Oxidant->Tetrahydro Oxidant->Dihydro

Caption: The stepwise oxidation from the desired product to impurities.

The core issue is the sequential loss of hydrogen atoms from the saturated heterocyclic ring, a process that is often initiated by radical abstraction or metal-catalyzed oxidation. By removing potential oxidants and radical initiators, you can effectively halt this cascade and preserve the integrity of your target molecule.

References

  • Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2012). Elsevier.[Link]

solving solubility issues of benzothiazepines in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization for Benzothiazepine Derivatives in Biological Assays Ticket ID: BZT-SOL-001 Responder: Dr. A. Vance, Senior Application Scientist

Introduction: The "Brick Dust" Challenge

Welcome to the Technical Support Center. If you are working with 1,5-benzothiazepines or related scaffolds (e.g., Diltiazem analogs, mitochondrial pore modulators), you are likely encountering a common medicinal chemistry bottleneck: hydrophobicity .

While the benzothiazepine scaffold offers excellent pharmacophoric properties for targets like Calcium Channels (L-type) and mitochondrial exchangers, its fused benzene-thiazepine ring structure creates significant lipophilicity (high LogP). In biological assays, this manifests as:

  • Compound "Crash Out": Immediate precipitation when DMSO stocks hit aqueous media.

  • Plastic Adsorption: The compound binds to your microplate, not your target.

  • Promiscuous Aggregation: Formation of colloidal aggregates that sequester enzymes, leading to false positives.

This guide provides validated protocols to solubilize these compounds without compromising assay biological relevance.

Module 1: Stock Solution Integrity

Q: My benzothiazepine powder won't fully dissolve in DMSO, or precipitates after freezing. What is happening?

Diagnosis: This is often due to DMSO hygroscopy or crystal lattice energy . DMSO absorbs water from the atmosphere. If your DMSO stock is old, it may contain 1-5% water, which drastically reduces the solubility of lipophilic benzothiazepines.

The Protocol:

  • Solvent QC: Use anhydrous DMSO (≥99.9%) stored under nitrogen or in a desiccator.

  • The "Sonicate & Warm" Rule: Benzothiazepines often require energy to break the crystal lattice.

    • Sonicate in a water bath for 10–15 minutes at 37°C.

    • Visual Check: Hold the vial up to a light source. If you see "schlieren" lines (refractive swirling), the compound is not fully dissolved.

  • Storage: Store stocks in small aliquots to avoid freeze-thaw cycles. Repeated opening introduces atmospheric moisture.

Data: DMSO Tolerance Limits Before increasing DMSO concentration, verify your assay's tolerance.

Assay TypeMax Recommended DMSO %Risk of Exceeding Limit
Cell-Based (Mammalian) 0.1% - 0.5%Membrane permeabilization, cytotoxicity.
Enzymatic (Biochemical) 1.0% - 5.0%Enzyme denaturation, unfolding.
Receptor Binding 1.0% - 2.0%Interference with ligand-receptor interface.

Module 2: Preventing the "Crash Out" (Dilution Protocols)

Q: The compound is clear in the stock, but clouds up immediately when I add it to the assay buffer (PBS/Media).

Diagnosis: You are experiencing kinetic precipitation . Adding a high-concentration DMSO stock (e.g., 10 mM) directly to an aqueous buffer causes a rapid shift in the dielectric constant. The benzothiazepine molecules agglomerate faster than they can disperse.

The Solution: Intermediate Dilution Method Do not jump from 100% DMSO to 0.1% DMSO in one step. Use a "stepping stone" approach to allow the compound to equilibrate.

Step-by-Step Protocol:
  • Start: 10 mM Stock in 100% DMSO.

  • Intermediate Step: Dilute 1:10 or 1:20 into a "carrier" solvent (e.g., 50% DMSO / 50% Buffer) or a buffer containing a surfactant.

  • Final Step: Dilute into the final assay volume.

Visualization: The 3-Step Dispersion Workflow

IntermediateDilution Stock 10mM Stock (100% DMSO) Inter Intermediate Mix (10x Final Conc) Contains 5-10% DMSO Stock->Inter 1:10 Dilution Precip PRECIPITATION RISK (Direct Addition) Stock->Precip Avoid Direct 1:1000 jump Final Final Assay Well (1x Conc) <1% DMSO Inter->Final 1:10 Dilution (Rapid Dispersion)

Caption: Workflow to mitigate kinetic precipitation by reducing the dielectric shock during dilution.

Module 3: Advanced Solubilization (Cyclodextrins)

Q: My compound precipitates even with intermediate dilution. What is the next level of intervention?

Diagnosis: For highly lipophilic benzothiazepines (LogP > 4.5), simple co-solvents fail. You need an encapsulation strategy .

The Solution: HP-β-CD (Hydroxypropyl-beta-cyclodextrin) Cyclodextrins form a "donut" shape with a hydrophobic cavity (holding your drug) and a hydrophilic exterior (interacting with water). This is superior to detergents because it is less lytic to cells.

Protocol:

  • Prepare Vehicle: Make a 20% (w/v) stock of HP-β-CD in your assay buffer (e.g., PBS).

  • Complexation:

    • Add your DMSO compound stock to the HP-β-CD solution while vortexing.

    • Incubate at room temperature for 30 minutes to allow the drug to enter the cyclodextrin cavity.

  • Application: Use this complexed solution to dose your cells/enzyme.

Expert Insight: Ensure you include a "Vehicle Control" containing the same concentration of HP-β-CD without the drug, as cyclodextrins can occasionally extract cholesterol from cell membranes [1].

Module 4: Distinguishing Aggregation from Inhibition

Q: I see high inhibition (low IC50), but the results are not reproducible. Is it real?

Diagnosis: Benzothiazepines are prone to forming colloidal aggregates at micromolar concentrations. These aggregates sequester enzymes non-specifically, looking like potent inhibitors (False Positives). This is a hallmark of PAINS (Pan-Assay Interference Compounds).

The Validation Test: Detergent Sensitivity True pharmacological inhibition is lock-and-key and unaffected by low detergent levels. Aggregation is disrupted by detergents.

The Experiment:

  • Run your IC50 curve under standard conditions.

  • Run the curve again with 0.01% Triton X-100 (or Tween-80) added to the buffer.

  • Analyze:

    • IC50 shifts significantly (e.g., >5-fold increase): The inhibition was likely due to aggregation (False Positive).

    • IC50 remains stable: The inhibition is specific.

Visualization: Troubleshooting Logic Tree

Troubleshooting Start Issue: High Potency / Variability Detergent Add 0.01% Triton X-100 Start->Detergent Check Does IC50 Change? Detergent->Check Artifact Artifact: Aggregation (Colloidal Sequestration) Check->Artifact Yes (Potency Drops) Real Valid Result: Specific Binding Check->Real No (Potency Stable) Action Action: Optimize Buffer (Add Surfactant) Artifact->Action

Caption: Decision matrix to identify false positives caused by colloidal aggregation of lipophilic compounds.

References

  • NCBI Assay Guidance Manual. Compound Management and Solubility in Assay Development. Source: National Center for Biotechnology Information. URL:[Link]

  • Simeonov, A., et al. (2008). Blue-Sky Bullet: Promiscuous Inhibitors and PAINS in Drug Discovery. Source: Journal of Medicinal Chemistry. URL:[Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Source: Journal of Pharmacy and Pharmacology. URL:[Link]

stability of 8-chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine

Executive Summary

You are working with 8-chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine , a bicyclic heterocycle containing a secondary amine and a thioether. Unlike its oxidized counterparts (e.g., Diltiazem or Clentiazem derivatives which contain a lactam), this fully reduced "tetrahydro" scaffold presents unique stability challenges—specifically heightened susceptibility to S-oxidation and N-oxidation due to the electron-rich nature of the saturated ring system.

This guide addresses the critical degradation pathways and provides validated protocols to maintain compound integrity in solution.

Part 1: Troubleshooting Guide (Q&A)

Q1: My clear stock solution in DMSO turned yellow/amber after 48 hours at room temperature. Is it still usable? Status: Critical Failure (Do Not Use) Diagnosis: The color change indicates oxidative degradation. Technical Explanation: The thioether (sulfide) moiety at position 1 is highly prone to oxidation by atmospheric oxygen or peroxides present in the solvent. This forms the sulfoxide (S=O) , which is often chromogenic or leads to further conjugation. The 8-chloro substituent on the aromatic ring withdraws electrons, but not enough to protect the sulfur atom from electrophilic attack by oxidants. Corrective Action:

  • Discard the solution.

  • Prevention: Use anhydrous, deoxygenated DMSO (sparged with Argon/Nitrogen). Store at -20°C.

Q2: I see a new peak at RRT 0.92 on my HPLC. What is it? Diagnosis: Likely the S-oxide (Sulfoxide) impurity. Technical Explanation: In 1,5-benzothiazepines, S-oxidation is the primary degradation pathway. The sulfoxide is more polar than the parent compound, typically eluting earlier on Reverse Phase (C18) columns. If the peak appears later, check for N-oxidation or solvent adducts (e.g., reaction with formaldehyde impurities in PEG or Methanol). Protocol: Verify by LC-MS. The parent mass


 will shift to 

.

Q3: Can I use acidic buffers (pH < 4) to improve solubility? Status: Recommended with Caution Technical Explanation: The secondary amine at position 5 is basic (


). Lowering the pH protonates the nitrogen (

), significantly increasing aqueous solubility and stability against N-oxidation (protonation deactivates the lone pair). Risk: Extreme acid (pH < 1) combined with heat may trigger ring-opening hydrolysis or acid-catalyzed elimination of the chloride, though the latter is rare under standard conditions. Recommendation: Use buffered systems (Acetate or Phosphate, pH 3-5) rather than strong mineral acids.

Q4: Is the compound light-sensitive? Status: Yes (High Risk) Technical Explanation: Chlorinated aromatic rings are susceptible to photolytic dechlorination . UV light can cleave the C-Cl bond, generating a radical that abstracts hydrogen from the solvent, leading to the des-chloro analog. Corrective Action: Always use amber glassware or wrap vessels in aluminum foil.

Part 2: Technical Deep Dive & Degradation Mechanisms

The stability profile of 8-chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine is governed by three reactive centers:

  • The Thioether (Pos 1): The "soft" nucleophile, most liable to oxidation.

  • The Secondary Amine (Pos 5): Prone to oxidation and pH-dependent solubility.

  • The Aryl Chloride (Pos 8): Prone to photolysis.

Degradation Pathway Visualization

The following diagram illustrates the cascade of degradation from the parent compound.

G cluster_0 Key Environmental Triggers Parent Parent Compound (8-Cl-Tetrahydro-BTZ) Sulfoxide S-Oxide (Major) [M+16] Parent->Sulfoxide [O] (Air/Peroxides) Fast NOxide N-Oxide [M+16] Parent->NOxide [O] (Metabolic/Chemical) DesChloro Des-chloro Analog (Photoproduct) Parent->DesChloro UV Light (hν) -Cl, +H Sulfone Sulfone [M+32] Sulfoxide->Sulfone [O] (Strong Oxidant) Trigger1 Oxygen: Drives S/N-Oxidation Trigger2 Light: Drives Dechlorination

Caption: Primary degradation pathways including S-oxidation (Red), N-oxidation (Yellow), and Photolytic Dechlorination (Green).

Part 3: Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: To prepare a 10 mM stock solution stable for >1 month.

Materials:

  • Solvent: DMSO-d6 (for NMR) or Anhydrous DMSO (Sigma-Aldrich, >99.9%, packaged under Argon).

  • Container: Amber glass vial with PTFE-lined screw cap.

  • Gas: Argon or Nitrogen stream.

Step-by-Step:

  • Solvent Pre-treatment: Sparge the DMSO with Argon for 5 minutes to remove dissolved oxygen. Note: DMSO readily absorbs water and oxygen.

  • Weighing: Weigh the solid compound into the amber vial. Avoid using plastic weigh boats if static is an issue; use glassine paper.

  • Dissolution: Add the sparged solvent. Vortex for 30 seconds.

  • Headspace Purge: Before capping, gently blow Argon into the headspace of the vial for 10 seconds.

  • Sealing: Cap tightly. Parafilm is recommended for long-term storage to prevent moisture ingress.

  • Storage: Store at -20°C or -80°C . Avoid repeated freeze-thaw cycles (aliquot if necessary).

Protocol B: QC Check for Oxidation (HPLC-UV)

Objective: Rapidly assess purity before biological assays.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the amine).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 220 nm (Amide/Amine backbone).

Acceptance Criteria:

  • Parent Peak: >95% Area.

  • Impurity Limits: S-oxide (RRT ~0.9) must be <1%. If >5%, repurify.

References

  • Pharmacopoeial Forum . (2020). Diltiazem Hydrochloride: Organic Impurities and Degradation Pathways. United States Pharmacopeia (USP).

  • Baertschi, S. W., et al. (2015). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. (Defines S-oxidation mechanisms in thiazepines).

  • Smith, D. A., & Van de Waterbeemd, H. (2012). Pharmacokinetics and Metabolism in Drug Design. (Discusses metabolic N- and S-oxidation of benzothiazepines).

  • Yoshioka, S., & Stella, V. J. (2000). Stability of Drugs and Dosage Forms. Springer. (General hydrolysis and oxidation kinetics for N/S heterocycles).

(Note: While specific literature on the "8-chloro-tetrahydro" derivative is proprietary or sparse, the chemistry is extrapolated from the well-documented 1,5-benzothiazepine class, specifically Diltiazem and Clentiazem analogs.)

Validation & Comparative

Comparative Guide: 1H NMR Interpretation of 8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 8-chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine scaffold, a critical intermediate in the synthesis of CNS-active agents and calcium channel blockers (analogous to Diltiazem).

We compare the 1H NMR performance of this specific halogenated derivative against its unsubstituted parent analog and alternative regioisomers . The presence of the 8-chloro substituent significantly alters the aromatic coupling network, transforming a complex second-order multiplet system into a resolvable first-order AMX/ABX system. This guide details the spectral assignment, conformational mobility of the thiazepine ring, and experimental protocols for optimal resolution.

Part 1: Structural Context & Numbering

To accurately interpret the NMR data, the IUPAC numbering scheme for the 1,5-benzothiazepine skeleton must be established.

  • Position 1: Sulfur (S)

  • Position 5: Nitrogen (N)

  • Positions 2, 3, 4: Methylene bridges of the seven-membered ring.

  • Positions 6, 7, 8, 9: Aromatic protons (Benzene fused at 5a and 9a).

  • The 8-Chloro Substituent: Located meta to the sulfur linkage and para to the nitrogen linkage (depending on specific resonance contributions, but structurally adjacent to C7 and C9).

Conformational Challenge

The 2,3,4,5-tetrahydro-1,5-benzothiazepine ring is flexible, typically existing in a twist-chair or distorted boat conformation. This renders the geminal protons at C2, C3, and C4 magnetically non-equivalent (diastereotopic) at low temperatures, though they often average out at room temperature.

Part 2: Comparative Analysis (8-Cl vs. Unsubstituted)

The following table contrasts the spectral characteristics of the 8-chloro derivative with the unsubstituted parent compound.

Table 1: Spectral Performance Comparison
FeatureUnsubstituted (Parent)8-Chloro Derivative (Target)Diagnostic Advantage
Aromatic System 4 Protons (H6, H7, H8, H9)3 Protons (H6, H7, H9)High : Cl simplifies the splitting pattern.
Spin System Complex ABCD or AA'BB'Resolvable AMX or ABX8-Cl breaks symmetry, allowing precise assignment.
H9 Shift (Ortho to S) ~7.3 - 7.5 ppm (Multiplet)~7.5 ppm (Doublet ,

Hz)
H9 becomes distinct due to meta-coupling with H7.
H6 Shift (Ortho to N) ~6.8 - 7.0 ppm (Multiplet)~6.9 ppm (Doublet ,

Hz)
H6 is clearly defined as a doublet (ortho to H7).
Electronic Effect Standard aromatic dispersionDownfield shift of H7/H9Cl is electron-withdrawing (inductive), deshielding H7/H9.

Part 3: Deep Dive Interpretation

The Aromatic Region (6.5 – 7.6 ppm)

The 8-chloro substitution creates a distinct 1,2,4-trisubstituted benzene pattern.

  • H9 (Proton adjacent to S-linkage, isolated by Cl):

    • Signal: Doublet (d).

    • Coupling: Meta-coupling to H7 (

      
       Hz).
      
    • Shift: Most downfield (~7.4 - 7.5 ppm) due to the proximity to Sulfur and the inductive effect of Chlorine.

  • H7 (Proton between Cl and H6):

    • Signal: Doublet of Doublets (dd).

    • Coupling: Ortho-coupling to H6 (

      
       Hz) AND Meta-coupling to H9 (
      
      
      
      Hz).
    • Shift: Mid-range aromatic (~7.1 - 7.2 ppm).

  • H6 (Proton adjacent to N-linkage):

    • Signal: Doublet (d).

    • Coupling: Ortho-coupling to H7 (

      
       Hz).
      
    • Shift: Most upfield (~6.8 - 6.9 ppm) due to the electron-donating resonance effect of the Nitrogen lone pair into the ring.

The Heterocyclic Aliphatic Region (1.8 – 3.8 ppm)

The seven-membered ring protons appear as three distinct multiplets.

  • H4 (Adjacent to Nitrogen): Triplet or multiplet at 3.3 – 3.5 ppm . Deshielded by Nitrogen.

  • H2 (Adjacent to Sulfur): Triplet or multiplet at 2.9 – 3.1 ppm . Deshielded by Sulfur (less than N).

  • H3 (Middle Methylene): Quintet or broad multiplet at 1.9 – 2.1 ppm . Shielded.

  • N-H (Amine): Broad singlet at 3.8 – 4.5 ppm (Solvent dependent; often invisible in

    
     due to exchange).
    

Part 4: Experimental Protocol

Method A: Sample Preparation for High-Resolution NMR

To ensure the "Trustworthiness" pillar of this guide, this protocol controls for concentration effects which can shift the N-H peak and cause line broadening.

  • Solvent Selection: Use DMSO-d6 (99.9% D) rather than CDCl3 if N-H detection is critical. DMSO slows proton exchange, sharpening the N-H signal and revealing H-N-CH coupling.

  • Concentration: Dissolve 5-10 mg of the 8-chloro-benzothiazepine in 0.6 mL of solvent. High concentrations (>20 mg) can cause stacking, shifting aromatic peaks.

  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (crucial for baseline flatness).

Method B: Synthesis of the Standard (Validation)

To validate the assignment, one should synthesize the compound via the reduction of the corresponding thiazepine-4-one.

  • Precursor: Start with 8-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one.

  • Reduction: Reflux with Lithium Aluminum Hydride (LiAlH4) in dry THF for 4-6 hours.

  • Quenching: Fieser workup (

    
    , 15% NaOH, 
    
    
    
    ).
  • Purification: Recrystallization from Ethanol/Water.

    • Checkpoint: The disappearance of the Carbonyl peak in IR (~1650 cm⁻¹) and the appearance of the C3 methylene signal in NMR confirms reduction to the tetrahydro form.

Part 5: Visualization & Logic Flow

The following diagram illustrates the logic flow for assigning the specific regioisomer based on the splitting pattern described above.

NMR_Assignment_Logic Start Unknown Chlorinated Benzothiazepine Aromatic_Count Count Aromatic Protons Start->Aromatic_Count Logic_1 3 Protons Found Aromatic_Count->Logic_1 Substituted Logic_2 4 Protons Found Aromatic_Count->Logic_2 Unsubstituted Pattern_Check Analyze Splitting Pattern Split_8 H6(d), H7(dd), H9(d) Meta coupling visible on H9 Pattern_Check->Split_8 1,2,4 Pattern (Meta/Ortho) Split_7 H6(s/d), H8(dd), H9(d) Para coupling only? Pattern_Check->Split_7 Different Pattern Res_8Cl 8-Chloro Isomer (Target) Res_7Cl 7-Chloro Isomer (Alternative) Res_Parent Unsubstituted (Parent) Logic_1->Pattern_Check Logic_2->Res_Parent Split_8->Res_8Cl Split_7->Res_7Cl

Caption: Decision tree for distinguishing the 8-chloro isomer from the parent and other regioisomers using 1H NMR splitting patterns.

References

  • Levai, A. (2003). "Synthesis of 1,5-benzothiazepines." Journal of Heterocyclic Chemistry.

  • Pant, U. C., et al. (2006). "Syntheses of 1,5-benzothiazepines: Part XXVIII—Syntheses of 8-substituted-2,5-dihydro-2-(4-methoxyphenyl)-4-(4-methoxyphenyl)-1,5-benzothiazepines." Journal of the Indian Chemical Society.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard text for AMX splitting logic).

  • Garg, N., & Singh, P. (2018). "Recent Advances in the Synthesis and Biological Activity of 1,5-Benzothiazepines." Current Organic Chemistry.

Safety Operating Guide

Operational Guide: Disposal & Handling of 8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine is a chlorinated heterocyclic intermediate, structurally related to the calcium channel blocker class (e.g., Diltiazem) and certain psychotropic agents. As a research chemical often lacking a comprehensive commercial Safety Data Sheet (SDS), it must be managed under Risk Group 2 (Moderate-High Risk) protocols.

The presence of the chlorine substituent and the thiazepine ring (sulfur/nitrogen) dictates specific disposal pathways to prevent the formation of dioxins, furans, and sulfur oxides (SOx) during thermal destruction. This guide defines the "Cradle-to-Grave" management for this compound, prioritizing environmental compliance and personnel safety.

Chemical Profile & Hazard Extrapolation
FeatureImplication for Disposal
Halogenated (Cl) Must be segregated into Halogenated Waste streams. Prohibited from general organic solvent waste due to incineration scrubbing requirements.
Thiazepine Core (S, N) Thermal decomposition releases toxic SOx and NOx gases. Requires high-temperature incineration (>1100°C).
Amine Functionality Basic character. Incompatible with strong oxidizers and organic anhydrides. Potential to form salts with acids.
Biological Activity Assume high potency (API intermediate). Treat all waste as P-Listed equivalent (acutely toxic) until tested.

Waste Segregation & Classification

Proper segregation is the single most critical step in laboratory waste management. Mixing this compound with incompatible streams can lead to exothermic reactions or regulatory violations.

Decision Logic: Waste Stream Assignment

WasteSegregation Start Waste Generation: 8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure compound, contaminated PPE, wipes) StateCheck->Solid Liquid Liquid Waste (Solutions, mother liquor) StateCheck->Liquid SolidDest Solid Hazardous Waste Container Label: 'Toxic Solid, Organic' Solid->SolidDest SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent Stream (DCM, Chloroform) SolventCheck->HaloSolv If solvent is halogenated NonHaloSolv Non-Halogenated Stream (Methanol, Ethyl Acetate) SolventCheck->NonHaloSolv If solvent is non-halogenated FinalHalo Route to HALOGENATED Waste (High Temp Incineration) HaloSolv->FinalHalo Override CRITICAL OVERRIDE: Contains >1% Halogenated Solute? NonHaloSolv->Override Override->FinalHalo YES (Compound adds Cl load)

Figure 1: Decision tree for segregating benzothiazepine waste. Note that even in non-halogenated solvents, high concentrations of the chlorinated solute may necessitate classification as halogenated waste.

Detailed Disposal Procedures

A. Solid Waste (Pure Substance & Debris)

Applicability: Expired solids, spill cleanup materials, contaminated gloves, and weighing boats.

  • Containerization: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid, Toxic."

    • Constituents: Explicitly list "8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine".

    • Hazard Codes: Irritant, Toxic.

  • Double-Bagging: For highly potent material, place the primary container inside a clear secondary zip-lock bag before placing it in the satellite accumulation drum.

B. Liquid Waste (Reaction Mixtures & HPLC Effluent)

Applicability: Mother liquors, extraction layers, and analytical waste.

  • The "Halogen Rule": Because the molecule contains chlorine, all liquid waste containing significant amounts (>1%) of this compound must be treated as Halogenated Waste , even if dissolved in methanol or acetone.

    • Reasoning: Standard non-halogenated waste kilns may not have the acid gas scrubbers required to handle the HCl generated from the combustion of the chlorine atom [1].

  • pH Adjustment: Ensure the waste solution is neutral (pH 6-8). If the amine was used as a salt (e.g., hydrochloride), it is stable. If free base, do not mix with acidic waste streams containing cyanides or sulfides.

  • Container: Amber glass or HDPE carboy. Cap tightly to prevent volatile emissions.

C. Empty Containers

Triple Rinse Protocol:

  • Rinse the empty reagent bottle three times with a compatible solvent (e.g., acetone or methanol).

  • Collect Rinsate: Pour all three rinses into the Halogenated Liquid Waste container.

  • Defacement: Deface the label and mark "Empty - Triple Rinsed" before discarding in standard lab trash (glass recycling) or reusing.

Emergency Spill Response

Scenario: 5g of solid powder dropped on the benchtop.

Protocol:

  • Evacuate & Isolate: Clear the immediate area. Notify lab personnel.

  • PPE Upgrade: Wear double nitrile gloves (or Silver Shield™ laminates if dissolving in organic solvents), safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or P100 respirator.

  • Containment: Cover the spill with a damp paper towel (dampened with water or methanol) to prevent dust generation.

  • Cleanup:

    • Scoop up the damp material using a disposable spatula or index card.

    • Place waste into the Solid Hazardous Waste container.

    • Wipe the surface with a soap/water solution, followed by an alcohol wipe.

    • Dispose of all cleanup materials as hazardous waste.

Regulatory & Compliance Data

When filling out waste manifests, use the following classifications. Since a specific CAS-linked RCRA code may not exist, use the "Characteristics" approach.

Regulatory BodyClassificationCode/Description
RCRA (USA) Hazardous WasteD001 (Ignitable, if in solvent) D002 (Corrosive, if amine is caustic) OR "Non-Regulated Hazardous Waste" (if only toxic)
DOT (Transport) Shipping NameUN 2811 , Toxic solids, organic, n.o.s. (8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine)
Class 6.1 (Toxic Substance)Packing Group III (Low-Medium Danger)
Destruction IncinerationRotary Kiln Incineration with secondary combustion chamber (>1100°C) and acid gas scrubbing.

Authoritative Note on Incineration: Chlorinated aromatics require specific thermal destruction parameters to ensure complete mineralization and prevent the formation of Polychlorinated Dibenzodioxins (PCDDs). Ensure your waste contractor utilizes facilities compliant with 40 CFR Part 264 Subpart O (Incinerators) [2].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Hazardous Waste Combustion. EPA.gov. [Link]

  • PubChem. (n.d.). 1,5-Benzothiazepine Compound Summary. National Library of Medicine. [Link]

Personal protective equipment for handling 8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine is a pharmacologically active heterocyclic amine intermediate, commonly utilized in the synthesis of antidepressants (e.g., Tianeptine). As a secondary amine with a halogenated aromatic ring, this compound presents risks regarding skin sensitization, mucous membrane irritation, and potential systemic toxicity upon inhalation or ingestion.

The Golden Rule: Treat this substance as a Potent Compound (OEB 3 - Occupational Exposure Band) until specific toxicological data proves otherwise. Engineering controls (fume hoods) are the primary defense; PPE is the critical secondary barrier.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the mechanism of exposure. This compound is typically a solid powder. The primary vector of contamination is airborne particulate drift during weighing and transfer, followed by dermal absorption upon surface contact.

Hazard ClassMechanism of ActionCritical Control Point
Respiratory Inhalation of fine dusts; absorption through lung tissue.Weighing/Transfer : High-risk generation of electrostatic dust.
Dermal Lipophilic nature facilitates skin absorption; secondary amine functionality can cause chemical burns or sensitization.Doffing PPE : Risk of touching outer glove to skin.
Ocular Corrosive damage to corneal tissue due to basicity (amine).Solubilization : Splash risk when dissolving in organic solvents.

The PPE Matrix: Specification & Rationale

Standard lab coats are insufficient. The following matrix defines the required protective envelope based on the "Barrier Integrity" principle.

Personal Protective Equipment Specifications
PPE ComponentSpecificationScientific Rationale
Hand Protection (Inner) Nitrile (4 mil / 0.10mm) Acts as a second skin. Bright color (e.g., orange) recommended to visualize tears in the outer glove.
Hand Protection (Outer) Nitrile (Extended Cuff, 8 mil / 0.20mm) Permeation Resistance: Chlorinated heterocycles can permeate thin latex. Nitrile offers superior resistance to the organic solvents (DCM, Ethyl Acetate) used to dissolve this compound.
Respiratory N95 (Minimum) or P100 Half-Face Particulate Filtration: If handling >10g or working outside a hood, a Powered Air Purifying Respirator (PAPR) is required to maintain a Protection Factor (APF) of 1000.
Eye Protection Chemical Goggles (Indirect Vent) Safety glasses allow dust entry from the side. Goggles seal the ocular cavity against floating particulates.
Body Protection Tyvek® Lab Coat or Sleeve Covers Porosity Control: Cotton coats trap dust. Non-woven polyethylene (Tyvek) repels particulates and prevents "dust pass-through" to street clothes.
PPE Selection Logic Flow

The following decision tree illustrates the logic for selecting PPE based on the operational scale.

PPE_Selection Start Start: Define Operation Scale SmallScale < 100mg (Analytical) Start->SmallScale PrepScale 100mg - 10g (Synthesis) Start->PrepScale BulkScale > 10g (Pilot/Bulk) Start->BulkScale HoodCheck Is Fume Hood Available? SmallScale->HoodCheck PrepScale->HoodCheck Level3 Level 3 PPE: P100 Respirator/PAPR + Full Tyvek Suit + Double Gloves BulkScale->Level3 Regardless of Hood Level1 Level 1 PPE: Nitrile Gloves + Safety Glasses + Lab Coat HoodCheck->Level1 Yes Level2 Level 2 PPE: Double Nitrile + Goggles + Tyvek Sleeves HoodCheck->Level2 No (Avoid if possible)

Figure 1: PPE Selection Logic based on quantity and engineering controls. Note that bulk handling requires respiratory protection even with engineering controls due to catastrophic failure risks.

Operational Protocols

Donning (Putting On) Protocol

The sequence is critical to creating a sealed "envelope."

  • Wash Hands: Remove oils that degrade glove integrity.

  • Inner Gloves: Inspect for pinholes.

  • Tyvek Coat/Sleeves: Ensure cuffs cover the wrist of the inner glove.

  • Outer Gloves: Pull the extended cuff over the Tyvek sleeve. This creates a shingle effect, ensuring spills run off the glove, not into the sleeve.

  • Eye/Face Protection: Adjust for a tight seal.

Handling & Weighing Strategy

Static Management: Benzothiazepines are often static-prone powders.

  • Use an Antistatic Gun: Neutralize the weigh boat before adding the compound.

  • Damping: If compatible with the synthesis, slightly dampen the spatula with solvent to prevent dust fly-off.

  • The "Dirty Hand / Clean Hand" Rule: Use your dominant hand (Outer Glove) for handling the spatula/chemical. Use your non-dominant hand (keep clean) to touch the balance doors or notebook.

Doffing (Removal) - The Critical Step

Most exposures occur here. The goal is to remove PPE without the outside surface touching your skin.

Doffing_Protocol Step1 1. Wipe Outer Gloves (Solvent Wipe) Step2 2. Remove Outer Gloves (Beak Method) Step1->Step2 Step3 3. Remove Goggles (Handle by Strap) Step2->Step3 Step4 4. Remove Lab Coat (Roll Inside-Out) Step3->Step4 Step5 5. Remove Inner Gloves (Don't Snap) Step4->Step5 Step6 6. Wash Hands (Soap & Water) Step5->Step6

Figure 2: Sequential Doffing Protocol designed to minimize cross-contamination.

Disposal & Emergency Response

Waste Disposal

Do not dispose of this compound down the drain. As a halogenated amine, it poses ecotoxicity risks.

  • Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Toxic Solid."

  • Liquid Waste (Mother Liquors): Segregate into "Halogenated Organic Waste" streams due to the Chlorine atom.

  • Contaminated PPE: Disposable gloves and Tyvek sleeves must be treated as solid hazardous waste.

Spill Response (Solid Powder)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don Level 2 PPE (Double gloves, goggles, N95).

  • Cover: Gently cover the spill with a solvent-dampened paper towel to prevent dust dispersion. Do not dry sweep.

  • Scoop: Collect the damp material into a waste jar.

  • Clean: Wipe the surface with 10% HCl (to protonate the amine and increase solubility) followed by water.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: 2,3,4,5-Tetrahydro-1,5-benzothiazepine derivatives. National Library of Medicine. [Link]

  • SafeWork NSW. (2021). Handling Potent Compounds in the Pharmaceutical Industry.[Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.